![molecular formula C10H10ClNO2 B2797878 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094336-63-6](/img/structure/B2797878.png)
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-(2-Chloroethyl)morpholine hydrochloride, also known as MOC, is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine . It is also used as Agrochemical Intermediates, dyestuff Intermediates .
Molecular Structure Analysis
The molecular formula for 4-(2-Chloroethyl)morpholine is C6H12ClNO . For a more detailed structure, you may refer to chemical databases or literature .
Physical And Chemical Properties Analysis
Specific physical and chemical properties for “4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not available in the sources I found. For similar compounds, you may refer to resources like NIST Chemistry WebBook .
Scientific Research Applications
- 2-CEES serves as a simulant for the blistering agent dichlorodiethyl sulfide (commonly known as mustard gas). Researchers use it in laboratory studies due to its structural similarity to the toxic agent, while being non-toxic itself .
- MEMS Gas Sensor : A recent study explored a MEMS (Micro-Electro-Mechanical Systems) gas sensor based on WO3/Al2O3/graphite composite materials for detecting 2-CEES . At an optimal working temperature of 340°C, this sensor exhibited a 69% response to 2-CEES gas at a concentration of 5.70 ppm, with a rapid response time of 5 seconds and a recovery time of 42 seconds. It also demonstrated long-term stability and high selectivity .
- ZnFe2O4-Based Semiconductor Sensors : Although 2-CEES is non-toxic, it is commonly employed as a simulant for mustard gas. Semiconductor gas sensors based on ZnFe2O4 offer advantages such as structural stability, high sensitivity, and ease of miniaturization .
- 4-(2-Chloroethyl)morpholine hydrochloride (MOC) , derived from 2-CEES , serves as an intermediate in pharmaceutical synthesis. It contributes to the production of drugs like floredil , morinamide , nimorazole , and pholcodine .
Chemical Warfare Simulant
Gas Sensors
Pharmaceutical Intermediates
Mechanism of Action
Target of Action
The compound “4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is also known as Salinosporamide A or Marizomib . It is a potent proteasome inhibitor being studied as a potential anticancer agent . The primary target of this compound is the proteasome, a protein complex that breaks down unneeded or damaged proteins in the cell .
Mode of Action
Salinosporamide A interacts with its target, the proteasome, by forming a covalent bond, leading to the inhibition of the proteasome’s proteolytic activity . This inhibition prevents the proteasome from breaking down proteins that regulate the cell cycle and apoptosis, leading to cell cycle arrest and cell death .
Biochemical Pathways
The inhibition of the proteasome by Salinosporamide A affects multiple biochemical pathways. It disrupts the regulated degradation of proteins involved in cell cycle control, apoptosis, and other critical cellular processes . This disruption can lead to the accumulation of these proteins, triggering cell cycle arrest and apoptosis .
Result of Action
The result of Salinosporamide A’s action is the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells . This makes it a promising candidate for the treatment of various types of cancer .
Safety and Hazards
properties
IUPAC Name |
4-(2-chloroethyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIDAXSXPJMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
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